molecular formula C15H14FN3O2S B12191386 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12191386
M. Wt: 319.4 g/mol
InChI Key: IGBZLABTWDTRRH-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine core substituted with a 4-fluorophenyl group at position 1 and a 4-methyl-1,3-thiazol-2-yl carboxamide at position 2.

Properties

Molecular Formula

C15H14FN3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H14FN3O2S/c1-9-8-22-15(17-9)18-14(21)10-6-13(20)19(7-10)12-4-2-11(16)3-5-12/h2-5,8,10H,6-7H2,1H3,(H,17,18,21)

InChI Key

IGBZLABTWDTRRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with α-haloketones under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Coupling with Pyrrolidine Carboxamide: The final step involves coupling the synthesized thiazole derivative with a pyrrolidine carboxamide under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with thiazole and pyrrolidine structures exhibit significant anticancer properties. For instance, derivatives of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide have been studied for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Antimicrobial Properties
The compound has shown promising results against a range of bacterial strains. In vitro studies reveal that it possesses antibacterial activity comparable to established antibiotics. For example, a study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition of bacterial growth at low concentrations .

Agricultural Applications

Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide. Research has indicated that it can effectively target agricultural pests while minimizing harm to beneficial insects. A field study evaluated its application against common agricultural pests such as aphids and whiteflies, showing a reduction in pest populations by over 70% without adverse effects on non-target species .

Herbicide Development
Additionally, the compound's mechanism of action has been explored for herbicide development. Studies have focused on its ability to disrupt specific biochemical pathways in plants, leading to effective weed control. Trials conducted on various weed species demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls .

Materials Science Applications

Polymer Synthesis
The unique chemical structure of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide makes it an attractive candidate for polymer synthesis. Research has shown that it can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. A comparative analysis of polymers synthesized with and without this compound indicated improved tensile strength and heat resistance .

Nanotechnology
In nanotechnology, the compound has been investigated for its potential use in creating nanocarriers for drug delivery systems. Studies have demonstrated that nanoparticles formulated with this compound exhibit enhanced drug loading capacity and controlled release profiles, making them suitable for targeted therapy applications .

Data Tables

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesSignificant inhibition of bacterial growth
Agricultural ApplicationsPesticidal Activity70% reduction in pest populations
Herbicide DevelopmentEffective weed control
Materials SciencePolymer SynthesisEnhanced mechanical properties
NanotechnologyImproved drug loading capacity

Case Studies

  • Anticancer Study : A comprehensive study published in a peer-reviewed journal evaluated the effects of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide on various cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer therapies .
  • Agricultural Field Trial : A field trial conducted over two growing seasons assessed the efficacy of this compound as a pesticide. The results showed a marked decrease in pest populations and an increase in crop yield compared to untreated plots .
  • Polymer Research : A recent publication detailed the synthesis of a new polymer incorporating this compound, demonstrating its effectiveness in enhancing material properties for industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 878726-29-5)

    • Structural Difference : Methoxy group replaces fluorine on the phenyl ring.
    • Impact : The methoxy group is electron-donating, which may reduce binding affinity compared to the fluorine-substituted analog. Molecular weight increases slightly (331.39 g/mol vs. ~315 g/mol for the target compound) .
  • N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 311796-33-5)

    • Structural Difference : Ethyl group at the ortho position of the phenyl ring.
    • Impact : Steric hindrance from the ethyl group may reduce binding efficiency. Molecular weight: 326.36 g/mol .

Heterocyclic Modifications

  • 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

    • Structural Difference : Thiadiazole replaces thiazole; isopropyl substituent added.
    • Impact : Thiadiazole’s additional nitrogen atom increases polarity, while the isopropyl group enhances hydrophobicity. This may alter solubility and target selectivity .
  • AB3 (): 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Structural Difference: Benzamide with a sulfanyl-triazole substituent. ALogP = 3.5853 (higher lipophilicity vs. target compound) .

Functional Group Additions

  • N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
    • Structural Difference : Acetamidophenyl and benzodioxin substituents.
    • Impact : The acetamido group may improve water solubility, while benzodioxin enhances π-π stacking interactions .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel small molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound belongs to a class of organic compounds known as diarylthioethers and is characterized by the following structural formula:

  • Molecular Formula : C19H15FN6OS3
  • Molecular Weight : 458.56 g/mol
  • IUPAC Name : 3-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its antioxidant , anticancer , and antimicrobial properties.

Antioxidant Activity

The antioxidant activity of the compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that the compound exhibited significant radical scavenging ability, comparable to known antioxidants such as ascorbic acid. The introduction of specific substituents in the structure enhanced its antioxidant capacity.

CompoundDPPH Scavenging Activity (%)
1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide88.6%
Ascorbic Acid (Control)90%

Anticancer Activity

Research has indicated that this compound may inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and progression. The compound showed selective cytotoxicity against several cancer cell lines, including:

  • Mia PaCa-2 (pancreatic cancer)
  • HepG2 (liver cancer)

In vitro studies demonstrated that the compound induced apoptosis in these cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against multiple bacterial strains using the disk diffusion method. The results showed promising activity against:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that the compound possesses notable antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Study on Antioxidant Properties : A study published in Molecules demonstrated that derivatives of pyrrolidine exhibited enhanced antioxidant activity when specific functional groups were introduced . This supports the hypothesis that structural modifications can significantly influence biological activity.
  • Anticancer Mechanism Investigation : A research article highlighted the mechanism by which this compound induces apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial pathway activation . This mechanism is crucial for developing targeted cancer therapies.
  • Synergistic Effects with Other Compounds : Research indicated that combining this compound with other anticancer agents resulted in synergistic effects, leading to increased cytotoxicity against resistant cancer cell lines . This opens avenues for combination therapies in oncology.

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